tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.17 g/mol . It is a pale yellow solid that is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context . Generally, the compound may act by binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate can be compared with other similar compounds such as:
- tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- tert-Butyl (2-(8-bromoimidazo[1,5-a]pyridin-3-yl)propan-2-yl)carbamate
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can affect their chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-(7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-5-4-8(13)6-10(16)14-9/h4-7H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBUZKQYPXTWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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